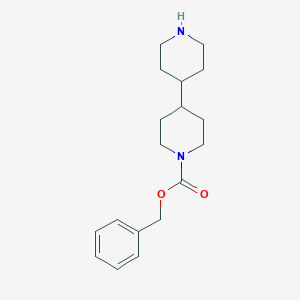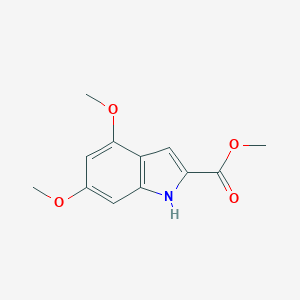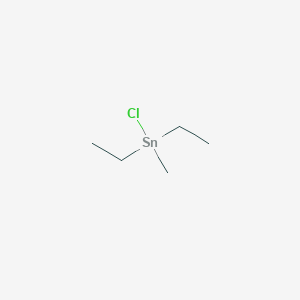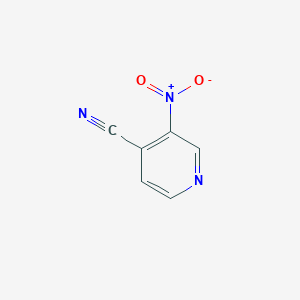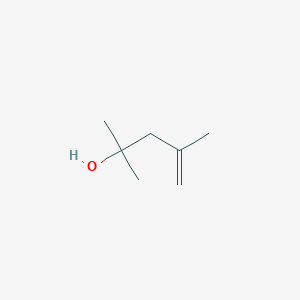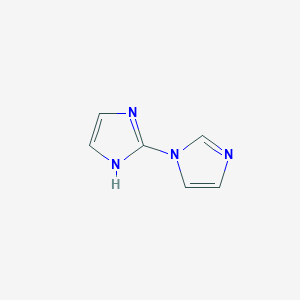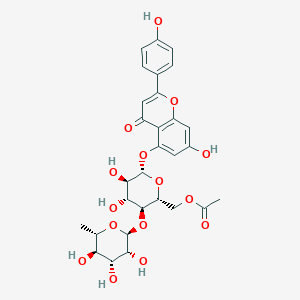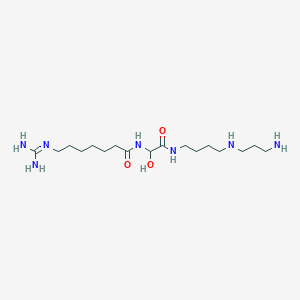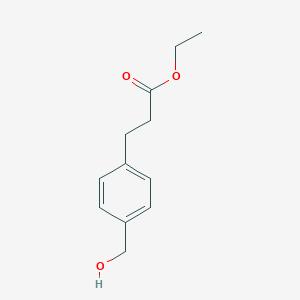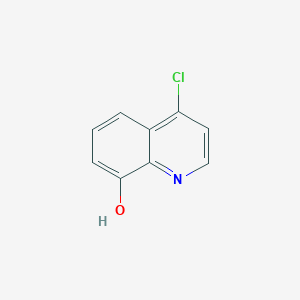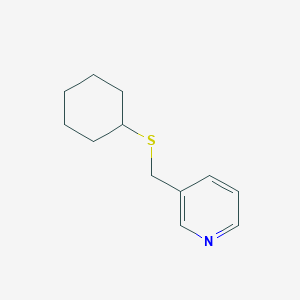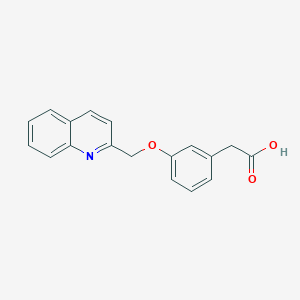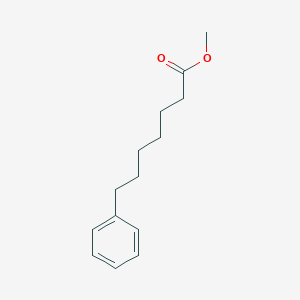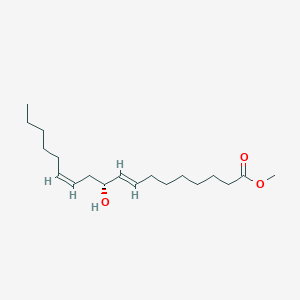
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester, commonly known as HODE, is a bioactive lipid molecule that is synthesized from linoleic acid, which is an essential fatty acid. HODE has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects.
Applications De Recherche Scientifique
HODE has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. HODE also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation and metastasis. Moreover, HODE has anti-oxidative effects by scavenging reactive oxygen species and reducing oxidative stress. HODE has potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of HODE is not fully understood. However, it has been suggested that HODE exerts its biological activities through different signaling pathways, including NF-κB, MAPK, and PI3K/Akt. HODE also regulates the expression of different genes involved in inflammation, cancer, and oxidative stress.
Effets Biochimiques Et Physiologiques
HODE has been found to have different biochemical and physiological effects. It regulates the expression of different enzymes involved in fatty acid metabolism, including acyl-CoA synthetase, acyl-CoA oxidase, and carnitine palmitoyltransferase. HODE also regulates the expression of different transporters involved in lipid metabolism, including ABCA1 and ABCG1. Moreover, HODE has been found to regulate the expression of different receptors involved in inflammation, including Toll-like receptor 4 and G protein-coupled receptor 120.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HODE in lab experiments is its bioactivity and specificity. HODE can be used to study different biological processes, including inflammation, cancer, and oxidative stress. However, one of the limitations of using HODE in lab experiments is its stability. HODE is susceptible to oxidation and degradation, which may affect its bioactivity and purity.
Orientations Futures
There are several future directions for HODE research. One of the future directions is to study the role of HODE in different diseases, including cardiovascular diseases and neurodegenerative diseases. Another future direction is to develop HODE-based therapies for the treatment of different diseases. Moreover, future research should focus on the development of more efficient and sustainable methods for the synthesis of HODE.
Conclusion:
In conclusion, HODE is a bioactive lipid molecule that has various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects. HODE can be synthesized from linoleic acid using different methods, including enzymatic and chemical methods. HODE has potential therapeutic applications in the treatment of different diseases. However, more research is needed to fully understand the mechanism of action and the potential therapeutic applications of HODE.
Méthodes De Synthèse
HODE can be synthesized from linoleic acid using different methods, including enzymatic and chemical methods. Enzymatic synthesis is a green and efficient method that uses lipases as catalysts to convert linoleic acid into HODE. Chemical synthesis involves the oxidation of linoleic acid using different oxidizing agents, such as ozone, permanganate, and singlet oxygen. The yield and purity of HODE depend on the synthesis method used.
Propriétés
Numéro CAS |
107173-59-1 |
|---|---|
Nom du produit |
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester |
Formule moléculaire |
C19H34O3 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
methyl (8E,10R,12Z)-10-hydroxyoctadeca-8,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h9,12-13,16,18,20H,3-8,10-11,14-15,17H2,1-2H3/b12-9-,16-13+/t18-/m1/s1 |
Clé InChI |
ISETZCKSNCMUSG-IBQNDLHXSA-N |
SMILES isomérique |
CCCCC/C=C\C[C@H](/C=C/CCCCCCC(=O)OC)O |
SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)OC)O |
SMILES canonique |
CCCCCC=CCC(C=CCCCCCCC(=O)OC)O |
Synonymes |
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



